Propyl 4-(2-fluorobenzamido)benzoate
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Overview
Description
Propyl 4-(2-fluorobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-fluorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2-fluorobenzamido)benzoate typically involves the esterification of 4-(2-fluorobenzamido)benzoic acid with propanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts, such as lipases, can also be employed to facilitate the esterification process under milder conditions, reducing the need for harsh acids and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2-fluorobenzamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(2-fluorobenzamido)benzoic acid and propanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The fluorine atom on the benzamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 4-(2-fluorobenzamido)benzoic acid and propanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(2-fluorobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Propyl 4-(2-fluorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: An ester of benzoic acid with a propyl group, used as a flavoring agent and preservative.
Ethyl 4-(2-fluorobenzamido)benzoate: Similar structure but with an ethyl ester group instead of a propyl group.
Uniqueness
Propyl 4-(2-fluorobenzamido)benzoate is unique due to the presence of the fluorobenzamido group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
propyl 4-[(2-fluorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPWMNCSBUYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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